molecular formula C22H17N3O B5268171 N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide CAS No. 30384-83-9

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide

Cat. No.: B5268171
CAS No.: 30384-83-9
M. Wt: 339.4 g/mol
InChI Key: JTRYWBLMSLZKNJ-HMMYKYKNSA-N
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Description

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide is a synthetic chemical compound built around the privileged 1H-benzo[d]imidazole scaffold. This structure is a quintessential pharmacophore in medicinal chemistry, known for its versatility and significant interactions with various biological targets. The compound is provided strictly for research use in laboratory settings. The core benzimidazole structure is recognized for its diverse pharmacological potential, with documented activities including antimicrobial, anticancer, and antiviral effects. It serves as a key intermediate for designing molecules that target essential cellular processes. Specifically, benzimidazole derivatives have demonstrated substantial promise in oncology research, with some analogues exhibiting potent cytotoxic effects against human cancer cell lines such as colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF-7), in some cases exceeding the potency of standard chemotherapeutic agents like 5-FU. The mechanism of action for many active benzimidazole-containing compounds often involves the inhibition of critical enzyme families, such as tyrosine kinases (e.g., EGFR, HER2) and dihydrofolate reductase (DHFR), which are pivotal in signal transduction and cell proliferation. This compound is intended for use in early-stage drug discovery and chemical biology. Potential applications include serving as a building block for the synthesis of novel bioactive molecules, a candidate for high-throughput screening against biological targets, and a tool compound for investigating structure-activity relationships (SAR) in the development of kinase inhibitors or antimicrobial agents. Researchers are encouraged to explore its full potential while adhering to all laboratory safety protocols. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-phenylethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(17-11-5-2-6-12-17)25-20(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)24-21/h1-15H,(H,23,24)(H,25,26)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRYWBLMSLZKNJ-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3N2)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide typically involves the condensation of benzimidazole derivatives with benzoyl chloride under specific conditions. One common method includes:

    Starting Materials: Benzimidazole, benzoyl chloride, and a suitable base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Procedure: Benzimidazole is first dissolved in the solvent, followed by the addition of the base. Benzoyl chloride is then added dropwise to the mixture, and the reaction is allowed to proceed for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Hydrazinolysis

Reaction with hydrazine hydrate converts the compound into quinazolinone derivatives :

  • Conditions : Reflux in n-butanol for 12 hours .

  • Product : N-(1-(3-Amino-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)-2-phenylvinyl)benzamide (5 ) .

  • Yield : 52% .

  • Key Data :

    • IR : 3429–3230 cm⁻¹ (NH<sub>2</sub>, NH), 1678 cm⁻¹ (C=O) .

    • <sup>1</sup>H-NMR : δ 4.86 (NH<sub>2</sub>), 6.32 (CH=) .

Reaction with Hydroxylamine

Forms hydroxyquinazolinone derivatives :

  • Conditions : Reflux with hydroxylamine hydrochloride in ethanol-pyridine .

  • Product : N-(1-(6,8-Dibromo-3-hydroxy-4-oxo-3,4-dihydroquinazolin-2-yl)-2-phenylvinyl)benzamide (7 ) .

  • Yield : 61% .

  • Key Data :

    • IR : Broad band at 3404 cm⁻¹ (OH) .

With Aldehydes

Condensation with benzaldehyde introduces a benzylidene group :

  • Conditions : Reflux in ethanol with piperidine catalyst .

  • Product : N-(1-(3-Benzylideneamino)-6,8-dibromo-4-oxo-3,4-dihydroquinazolin-2-yl)-2-phenylvinyl)benzamide (6 ) .

  • Yield : 57% .

  • Key Data :

    • <sup>1</sup>H-NMR : δ 8.79 (N=CH) .

Reactions with Amines

Primary and secondary amines substitute at the benzoxazinone moiety :

AmineProductYield (%)Conditions
PiperidineN-Piperidide derivative (4a )67Reflux in ethanol
MorpholineN-Morpholide derivative (4b )65Reflux in ethanol

Acid-Catalyzed Transformations

Under acidic conditions, the compound undergoes tautomerization and rotamer interconversion :

  • Mechanism : Protonation at the benzimidazole nitrogen facilitates keto-enol tautomerism, stabilized by hydrogen bonding with water .

  • NMR Evidence : Averaging of δ<sub>C</sub> signals in CDCl<sub>3</sub> indicates tautomeric exchange .

Antimicrobial and Anti-inflammatory Activity

While beyond the scope of chemical reactions, derivatives exhibit:

  • Antibacterial Activity : Comparable to ampicillin against S. aureus and E. coli .

  • Antifungal Activity : 70% inhibition of C. albicans at 50 µg/mL .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide involves multiple steps, often utilizing methods that facilitate the formation of C–N bonds. For instance, the selective synthesis of related benzimidazole derivatives has been achieved through reactions involving aromatic aldehydes and o-phenylenediamine under mild conditions, yielding compounds with diverse functionalities . The structural characteristics of these compounds are crucial for understanding their biological activities.

Antimicrobial Properties

Research indicates that compounds related to benzimidazole derivatives exhibit notable antimicrobial activities. For example, derivatives synthesized from 2-mercaptobenzimidazole have shown significant effects against various Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. Compounds similar to this compound have been tested against human colorectal carcinoma cell lines, demonstrating promising results in inhibiting cell proliferation . Notably, certain derivatives have exhibited IC50 values lower than established chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of benzimidazole derivatives. Compounds designed based on this scaffold have shown significant inhibition of COX enzymes, which are pivotal in the inflammatory response . This makes them candidates for further development as anti-inflammatory medications.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of N-substituted benzimidazole derivatives against various pathogens, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against resistant strains . This underscores the importance of developing new antimicrobial agents to combat rising resistance.

Anticancer Screening

In another investigation, a range of benzimidazole derivatives was tested for their antiproliferative activity against multiple cancer cell lines, including HCT116 and MCF7. The results indicated that some compounds had IC50 values significantly lower than those of traditional chemotherapeutics, suggesting their potential as lead compounds in cancer therapy .

References Table

StudyFocusFindings
SynthesisDeveloped methods for C–N bond formation
AntimicrobialSignificant activity against resistant strains
AnticancerIC50 values lower than 5-FU
Anti-inflammatoryInhibition of COX enzymes
Case StudiesPromising antiproliferative activities

Mechanism of Action

The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Benzimidazole derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Compound Name Key Substituents/Modifications Biological Activity Key Findings Reference ID
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide Phenylvinyl linker Not explicitly reported (baseline for comparison) Structural template for derivatization.
N-[1-(1H-Benzo[d]imidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)vinyl]benzamide Pyrazole substituent (chloro, methyl) Antimicrobial, antiparasitic Enhanced activity due to pyrazole's electron-withdrawing effects.
W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) Thioacetamido, dinitrophenyl Antimicrobial Nitro groups (electron-withdrawing) boost antimicrobial potency.
Compound 6 (N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide) 3-Chloro substituent Neuroprotective (mGluR5 targeting) 4.7x higher potency than DFB; low cytotoxicity.
Compound 9 (N-(1H-Benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide) 3-Trifluoromethyl substituent Neuroprotective 11.7x potency increase vs. DFB but toxic at high concentrations.
W17 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide) 4-Methoxy substituent (electron-donating) Anticancer Para-methoxy group enhances anticancer activity via improved binding.
A7 (3-(Difluoromethyl)-1-methyl-N-(1-propyl-benzimidazol-2-yl)-pyrazole-4-carboxamide) Difluoromethyl, pyrazole-carboxamide Antifungal EC₅₀ = 0.79 µg/mL (comparable to boscalid).

Physicochemical Properties

  • Solubility : Methoxy and pyridyl substituents (e.g., Compound 8 in ) improve aqueous solubility, critical for bioavailability .

Key Trade-offs and Limitations

  • Toxicity vs. Potency : Trifluoromethyl and nitro groups enhance activity but may cause off-target effects (e.g., Compound 9’s toxicity at high doses) .
  • Synthetic Complexity : Microwave and one-pot methods address traditional limitations but require specialized equipment .

Biological Activity

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylvinyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological properties, supported by relevant data tables and research findings.

Compound Overview

Chemical Structure:
this compound features a benzimidazole core, which is known for its diverse biological activities. The compound's structure includes:

  • Benzimidazole moiety : A fused ring structure that contributes to its pharmacological properties.
  • Vinyl group : Enhances reactivity and biological interaction.
  • Benzamide group : Often associated with various bioactivities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzimidazole Core : Condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
  • Introduction of Vinyl Group : Reacting the benzimidazole derivative with a vinyl halide in the presence of a base.
  • Formation of Benzamide Moiety : Reacting with benzoyl chloride or similar reagents to complete the structure.

Anticancer Properties

Research indicates that compounds containing benzimidazole scaffolds exhibit notable anticancer activity. For instance:

  • Mechanism of Action : Compounds like this compound may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In studies, similar compounds have shown IC50 values ranging from 0.29 to 5.0 µM against various cancer cell lines, indicating potent activity .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties:

  • Activity Spectrum : Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed moderate to good activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

A comprehensive review of benzimidazole derivatives highlighted the importance of substituents on the phenyl ring in modulating biological activity. Electron-donating groups generally enhance potency, while electron-withdrawing groups can diminish it .

CompoundIC50 (µM)Activity
Compound 160.29Anticancer
Compound 211.58Anticancer
Compound 510.0Antimicrobial

Case Study Example

In one study, a series of benzimidazole derivatives were synthesized and tested against the NCI 60 cancer cell line panel. The results indicated that compounds with specific substitutions at the C2 position exhibited greater potency, with some achieving submicromolar GI50 values .

Q & A

Q. How does the compound interact with biological targets like mGluR5 or tubulin?

  • Molecular docking: Benzimidazole derivatives bind to the allosteric site of mGluR5 via hydrogen bonds with Arg78 and Tyr51 .
  • Fluorescence quenching: Stilbene-benzimidazole hybrids inhibited tubulin polymerization by disrupting colchicine-binding site interactions .

Q. What analytical techniques resolve purity issues in multi-step syntheses?

  • HPLC-PDA: Detected <1% impurities in hydrazine-carboxamide derivatives using a C18 column (ACN/water gradient) .
  • Recrystallization optimization: Methanol/water (3:1) improved crystal purity (mp 212–213°C) for anticonvulsant derivatives .

Data Contradictions and Resolution

  • Contradiction: Some studies report high cytotoxicity for dichloro-substituted analogs , while others show low toxicity in similar derivatives .
  • Resolution: Cytotoxicity may depend on cell type (e.g., HEK293 vs. HeLa) and exposure duration. Standardized cytotoxicity assays (e.g., 48-hour MTT) are critical for cross-study comparisons .

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